molecular formula C24H27N3O5 B7702795 N-cyclohexyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-cyclohexyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7702795
M. Wt: 437.5 g/mol
InChI Key: MZSPJYQKTWECBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as TFPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB is a small molecule that belongs to the family of oxadiazole compounds and has been found to exhibit promising pharmacological properties. In

Scientific Research Applications

N-cyclohexyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-angiogenic activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. By inhibiting these enzymes and signaling pathways, this compound may be able to suppress inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in cells and animals. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In addition, this compound has been shown to inhibit angiogenesis and reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target inside cells. This compound has also been found to have low toxicity in animal models, making it a safe compound to use in scientific research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different disease models. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. This could help to design more specific experiments to test its efficacy in different disease models. Another direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Finally, this compound could be modified to improve its pharmacokinetic properties, such as its half-life and bioavailability, which could make it a more effective therapeutic agent.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-amine with N-cyclohexyl-2-(chlorocarbonyl)benzamide in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for scientific research.

properties

IUPAC Name

N-cyclohexyl-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-29-19-13-15(14-20(30-2)21(19)31-3)22-26-24(32-27-22)18-12-8-7-11-17(18)23(28)25-16-9-5-4-6-10-16/h7-8,11-14,16H,4-6,9-10H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSPJYQKTWECBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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